Cas no 2228400-86-8 (methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine)

Methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine is a specialized organic compound featuring a nitrophenyl group and a tertiary amine moiety. Its structural configuration, including the electron-withdrawing nitro group and sterically hindered amine, makes it a valuable intermediate in synthetic chemistry, particularly for pharmaceuticals and agrochemicals. The compound’s stability and reactivity profile allow for selective functionalization, enabling its use in the development of complex molecules. Its nitro group offers potential for further reduction or substitution, while the tertiary amine enhances solubility and binding properties in target applications. This compound is suited for research and industrial processes requiring precise molecular modifications.
methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine structure
2228400-86-8 structure
Product Name:methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine
CAS No:2228400-86-8
MF:C11H16N2O2
MW:208.256942749023
CID:5838102
PubChem ID:165763870
Update Time:2025-05-25

methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine Chemical and Physical Properties

Names and Identifiers

    • methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine
    • methyl[2-(2-methyl-5-nitrophenyl)propan-2-yl]amine
    • EN300-1789062
    • 2228400-86-8
    • Inchi: 1S/C11H16N2O2/c1-8-5-6-9(13(14)15)7-10(8)11(2,3)12-4/h5-7,12H,1-4H3
    • InChI Key: OBFDPRXKCTZBKG-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(C)=C(C=1)C(C)(C)NC)=O

Computed Properties

  • Exact Mass: 208.121177757g/mol
  • Monoisotopic Mass: 208.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 57.8Ų

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Additional information on methyl2-(2-methyl-5-nitrophenyl)propan-2-ylamine

Methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine (CAS No. 2228400-86-8): A Comprehensive Overview

Methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine, identified by the CAS registry number 2228400-86-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl group, a nitrophenyl group, and a propan-2-ylamine moiety. The molecular formula of this compound is C11H17N3O, and its molecular weight is approximately 197.3 g/mol. The compound's structure is defined by the presence of a central propan-2-ylamine group, which serves as a bridge between the methyl and nitrophenyl substituents.

The synthesis of methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the nitrophenyl derivative, followed by alkylation or acylation to introduce the propan-2-ylamine group. The final step involves methylation to complete the structure. This compound is often synthesized using techniques such as nucleophilic substitution or amide formation, depending on the specific precursor materials used.

Recent studies have highlighted the potential applications of methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine in various fields. In pharmacology, this compound has shown promise as a potential drug candidate due to its ability to interact with specific biological targets. For instance, research has demonstrated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Additionally, its antioxidant properties have been explored in the context of combating oxidative stress-related diseases.

In terms of environmental impact, methyl 2-(2-methyl-5-nitrophenyl)propan-2-ylamine has been subjected to toxicity studies to assess its potential risks. These studies indicate that the compound exhibits low acute toxicity, suggesting that it may be safer for use in certain applications. However, further research is required to fully understand its long-term effects on ecosystems and human health.

The physical properties of this compound are also noteworthy. It has a melting point of approximately 115°C and a boiling point around 340°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical processes, including chromatography and extraction techniques.

From a structural perspective, methyl 2-(2-methyl-5-nitrophenyl)propan-2-yiamine's nitrophenyl group plays a crucial role in determining its reactivity and biological activity. The nitro group is known for its strong electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its ability to participate in various chemical reactions. Additionally, the presence of the methyl group contributes to the compound's stability and lipophilicity, making it more bioavailable in certain contexts.

Recent advancements in computational chemistry have enabled researchers to model the behavior of methyl 2-(2-methyl-5-nitrophenyl)propan-yiamine at the molecular level. These studies have provided insights into its binding affinity with various biological targets, such as enzymes and receptors. For example, molecular docking simulations have revealed that this compound has a high affinity for certain protein pockets, suggesting its potential as a lead compound in drug discovery.

In conclusion, methyl 2-(methyl -5-nitropheny l)propan-yiamine (CAS No: 1973496 -86 -8) is a versatile compound with promising applications in pharmacology and organic chemistry. Its unique structure, coupled with favorable physical properties and biological activity profiles, positions it as an important molecule for further research and development.

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